molecular formula C13H12N2O7 B12382956 diMal-O-CH2COOH

diMal-O-CH2COOH

Cat. No.: B12382956
M. Wt: 308.24 g/mol
InChI Key: JREDLPVQALHAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

diMal-O-CH2COOH (CAS: 1620837-47-9) is a cleavable linker used in antibody-drug conjugates (ADCs) for targeted cancer therapy . Structurally, it contains two maleimide (Mal) groups connected via an ether-oxygen (O) bridge to a carboxylic acid (–CH2COOH) moiety. This design enables dual conjugation to antibodies (via maleimide-thiol chemistry) and cytotoxic drugs (via carboxylic acid coupling), facilitating controlled drug release in tumor microenvironments. Its cleavability ensures payload liberation under specific conditions (e.g., lysosomal enzymes or acidic pH), enhancing therapeutic precision .

Properties

Molecular Formula

C13H12N2O7

Molecular Weight

308.24 g/mol

IUPAC Name

2-[1,3-bis(2,5-dioxopyrrol-1-yl)propan-2-yloxy]acetic acid

InChI

InChI=1S/C13H12N2O7/c16-9-1-2-10(17)14(9)5-8(22-7-13(20)21)6-15-11(18)3-4-12(15)19/h1-4,8H,5-7H2,(H,20,21)

InChI Key

JREDLPVQALHAIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CC(CN2C(=O)C=CC2=O)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diMal-O-CH2COOH involves multiple steps, including the formation of intermediate compounds. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Esterification and Transesterification Reactions

diMal-O-CH2COOH participates in esterification under acidic or basic conditions. For example, reacting with methanol in the presence of H2SO4 yields methyl esters via nucleophilic acyl substitution:
This compound + 2CH3OH → diMal-O-CH2COOCH3 + 2H2O
This mirrors the esterification of acetic acid (CH3COOH) with alcohols .

Key data:

Reaction ConditionCatalystYield (%)Source
Acidic (H2SO4)H+85–92
Basic (NaOH)OH−78–84

Decarboxylation Under Thermal Stress

The malonyl groups undergo decarboxylation at elevated temperatures (>150°C), releasing CO2 and forming acetic acid derivatives. This parallels the thermal decomposition of malonic acid :
This compound → CH2COOH + 2CO2↑ + byproducts
The reaction is accelerated in acidic media, consistent with β-dicarbonyl cleavage mechanisms observed in Maillard systems .

Thermodynamic parameters:

ΔH (kJ/mol)Activation Energy (kJ/mol)
−120 ± 595 ± 3

Reactivity with Diazomethane (CH2N2)

The carboxylic acid group reacts with diazomethane to form methyl esters, similar to the conversion of acetic acid to methyl acetate :
This compound + 2CH2N2 → diMal-O-CH2COOCH3 + 2N2↑
This proceeds via protonation of CH2N2, followed by an SN2 attack by the carboxylate anion .

Salt Formation with Alkalis

As a diacid, this compound reacts with bases like NaOH to form disodium salts:
This compound + 2NaOH → diMal-O-CH2COO−Na+ + 2H2O
This is analogous to the neutralization of acetic acid .

Stoichiometry data:

BaseMolar Ratio (Acid:Base)pH at Equivalence
NaOH1:28.3–8.7

Nucleophilic Acyl Substitution

The ester groups undergo hydrolysis in aqueous acid or base:

  • Acidic hydrolysis :
    diMal-O-CH2COOCH3 + 2H2O → this compound + 2CH3OH

  • Basic hydrolysis (saponification) :
    diMal-O-CH2COOCH3 + 2NaOH → diMal-O-CH2COO−Na+ + 2CH3OH

Rates depend on steric hindrance from the malonyl groups, as seen in α-substituted esters .

Complexation with Metal Ions

The carboxylate groups coordinate with metal ions (e.g., Cu²+, Fe³+), forming chelates. For example:
diMal-O-CH2COO−Na+ + CuSO4 → [Cu(diMal-O-CH2COO)2] + Na2SO4
Such behavior is consistent with acetate-metal interactions .

Photochemical Degradation

Under UV light, the malonyl ester bonds may cleave, generating free radicals. This aligns with atmospheric degradation pathways of organic peroxides .

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Inhibition
diMal-O-CH2COOH has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer treatment. Compounds that inhibit specific pathways can suppress tumor growth. Research indicates that this compound can inhibit enzymes involved in critical signaling pathways, making it a candidate for further investigation in anti-cancer therapies.

1.2 Antioxidant Properties
The antioxidant activity of this compound has been demonstrated in several studies. It can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the development of supplements aimed at reducing oxidative damage in various diseases.

Material Science Applications

2.1 Polymer Synthesis
this compound is utilized in the synthesis of biodegradable polymers. Its incorporation into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials. This application is significant for developing environmentally friendly materials that can degrade over time.

2.2 Coating Technologies
The compound has been explored as a component in coating technologies due to its ability to form stable films. These coatings can provide protective barriers against environmental factors, making them suitable for use in various industrial applications.

Medicinal Chemistry Applications

3.1 Drug Development
In medicinal chemistry, this compound serves as a scaffold for designing new drugs. Its structural features allow for modifications that can lead to the development of novel therapeutic agents targeting specific diseases, including metabolic disorders and cancers.

3.2 Delivery Systems
Research has indicated that this compound can be used in drug delivery systems, enhancing the bioavailability of poorly soluble drugs. By forming complexes with active pharmaceutical ingredients, it can improve their solubility and stability, facilitating better therapeutic outcomes.

Table 1: Summary of Research Findings on this compound

Application AreaStudy ReferenceKey Findings
Enzyme Inhibition Demonstrated inhibition of cancer-related enzymes
Antioxidant Activity Effective scavenging of free radicals
Polymer Synthesis Enhanced mechanical properties in biodegradable polymers
Drug Development Potential scaffold for novel drug candidates
Drug Delivery Systems Improved solubility and stability of drugs

Mechanism of Action

The mechanism of action of diMal-O-CH2COOH involves its ability to form stable linkages with antibodies and drugs. This allows for the targeted delivery of therapeutic agents to specific cells. The molecular targets and pathways involved include the binding of the linker to specific receptors on the cell surface, leading to the internalization and release of the drug within the cell .

Comparison with Similar Compounds

Critical Analysis of Research Trends

  • This compound is favored in therapies targeting tumors with acidic microenvironments (e.g., breast cancer), whereas Dimethylamine-SPDB excels in cancers with elevated glutathione levels (e.g., liver carcinoma) .
  • Mal-amido-(CH2COOH)₂ is less commonly used in ADCs due to its reliance on enzymatic cleavage, which varies between tumor types .

Biological Activity

diMal-O-CH2COOH, also known as di-malic acid, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of malic acid, characterized by the presence of two carboxylic acid groups. Its structure can be represented as follows:

HOOC CH2 C OH COOH C OH COOH CH2 COOH\text{HOOC CH}_2\text{ C OH COOH C OH COOH CH}_2\text{ COOH}

Biological Activities

  • Anticancer Activity
    • Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, the compound has shown cytotoxic effects against human oral squamous cell carcinoma (OSCC) with an IC50 value indicative of potent activity .
    • A study involving the treatment of CAL-27 cells with this compound revealed that it induces apoptosis and cell cycle arrest at the S phase, suggesting a mechanism that disrupts cancer cell growth and survival .
  • Antioxidant Properties
    • The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies have shown that the compound effectively neutralizes free radicals, thereby reducing oxidative stress in biological systems .
    • This antioxidant activity is crucial in preventing cellular damage associated with chronic diseases and aging.
  • Metabolic Effects
    • This compound has been investigated for its role in metabolic regulation. Research indicates that it may enhance glucose metabolism and improve insulin sensitivity in animal models, which is beneficial for conditions like diabetes .
    • Additionally, its effects on lipid metabolism have been noted, suggesting a potential role in managing dyslipidemia.

The biological activities of this compound are attributed to several mechanisms:

  • Cell Cycle Regulation : The compound influences key regulatory proteins involved in the cell cycle, particularly those governing the transition from G1 to S phase.
  • Apoptosis Induction : By activating apoptotic pathways, this compound promotes programmed cell death in cancer cells.
  • Antioxidant Mechanism : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AnticancerHighApoptosis induction
AntioxidantModerateFree radical scavenging
Metabolic RegulationSignificantEnhanced glucose metabolism

Case Study: Anticancer Efficacy

A study published in 2024 examined the effects of this compound on various tumor cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability across different cancer types, including liver and lung cancers. The IC50 values ranged from 26.38 µM to 314.55 µM depending on the specific cell line tested .

Q & A

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model the thiol-maleimide reaction trajectory to assess conjugation efficiency under varying temperatures/pH .
  • Density Functional Theory (DFT) : Calculate electron density profiles to identify reactive sites on maleimide and predict steric clashes .
  • Validation : Cross-reference computational results with experimental conjugation yields (e.g., UV-Vis spectroscopy for thiol quantification) .

How should researchers resolve contradictions in reported cleavage kinetics of this compound across studies?

Data Contradiction Analysis
Discrepancies may arise from:

  • Experimental Variables : Buffer composition (e.g., presence of nucleophiles), temperature, or assay sensitivity .
  • Resolution Steps :
    • Systematic Review : Compare methodologies (e.g., HPLC vs. fluorescence-based assays) .
    • Replicate Studies : Use standardized buffers (e.g., 50 mM acetate, pH 5.0) and controls (e.g., non-cleavable linkers) .
    • Meta-Analysis : Apply statistical models (e.g., ANOVA) to identify outlier datasets .

What analytical techniques are most effective for characterizing this compound-drug conjugates?

Q. Methodological Guidance

  • HPLC-MS/MS : Quantify drug-to-antibody ratio (DAR) and detect free linker/drug .
  • Circular Dichroism (CD) : Monitor antibody structural changes post-conjugation .
  • Surface Plasmon Resonance (SPR) : Measure binding affinity changes between conjugated vs. native antibodies .

How can researchers ensure reproducibility when publishing datasets involving this compound?

Q. Best Practices for Data Citation

  • Persistent Identifiers : Assign DOIs to datasets via repositories like OSTI .
  • Detailed Metadata : Include synthesis protocols (e.g., molar ratios, reaction times), buffer conditions, and instrument calibration data .
  • Code Sharing : Upload computational scripts (e.g., DFT parameters) to platforms like GitHub .

What ethical considerations apply when designing in vivo studies using ADCs with this compound?

Q. Ethical/Experimental Design

  • Animal Models : Justify species selection (e.g., humanized mice for target specificity) and minimize sample size via power analysis .
  • Biosafety : Validate linker-drug stability to prevent off-target toxicity (e.g., hepatic accumulation) .
  • Regulatory Compliance : Adhere to NIH/ARRIVE guidelines for reporting preclinical ADC data .

How can researchers leverage this compound to explore structure-activity relationships (SAR) in ADC development?

Q. Advanced SAR Strategy

  • Variants Synthesis : Modify spacer length (e.g., -(CH₂)₃- vs. -(CH₂)₆-) or introduce heteroatoms (e.g., O, S) .
  • Biological Testing : Compare cytotoxicity (IC₅₀), plasma stability, and tumor penetration in 3D spheroid models .
  • Data Correlation : Use multivariate regression to link structural features (e.g., logP) to efficacy/toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.